3-(5-Ethylthiophen-2-yl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethylthiophen-2-yl)-3-oxopropanal is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 3-(5-Ethylthiophen-2-yl)-3-oxopropanal, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
3-(5-Ethylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
3-(5-Ethylthiophen-2-yl)-3-oxopropanal has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives serve as corrosion inhibitors and metal complexing agents.
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-yl)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(5-Ethylthiophen-2-yl)-3-oxopropanal can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Another thiophene derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-(5-ethylthiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C9H10O2S/c1-2-7-3-4-9(12-7)8(11)5-6-10/h3-4,6H,2,5H2,1H3 |
InChI Key |
OFWRQSLJKABNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.